N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a thiophene ring, which is a five-membered heterocycle containing sulfur, and a morpholine moiety, which is a six-membered ring containing both oxygen and nitrogen atoms.
Mechanism of Action
Target of Action
N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It’s worth noting that certain thiophene derivatives have been found to inhibit mycobacterium tuberculosis by targeting qcrb, a subunit of the menaquinol cytochrome c oxidoreductase . This is part of the bc1-aa3-type cytochrome c oxidase complex that drives oxygen-dependent respiration .
Pharmacokinetics
One study mentioned that blood samples were taken at predetermined time points to determine the concentration of a similar compound reaching the systemic circulation .
Result of Action
It’s worth noting that certain thiophene derivatives have been found to exhibit good inhibitory activity against four cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Morpholine Moiety: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the morpholine moiety.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Research: It is studied for its interactions with biological targets and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-phenylmorpholino)ethyl)thiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Thiophene derivatives: Various thiophene-based compounds with different substituents and functional groups.
Uniqueness
N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide is unique due to its specific combination of the thiophene ring, morpholine moiety, and carboxamide group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-17(16-7-4-12-22-16)18-8-9-19-10-11-21-15(13-19)14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVDANOEENQYJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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